Pharmacopeial Acceptance Limit: Impurity G is Controlled at 0.15%, a 3.3-Fold Stricter Threshold than Major Hydrolysis and Cyclization Impurities
In the British Pharmacopoeia 2025 Diastereoisomers test, Impurity G (epi-carboxy quinapril) is individually limited to not more than 0.15 per cent (3× the area of reference solution a) [1]. By direct comparison within the same monograph, Impurity C (quinaprilat, the active diacid metabolite) and Impurity D (diketopiperazine, the primary cyclization degradant) are each permitted at not more than 0.5 per cent (5× reference area), while Impurity A is permitted at 0.3 per cent (3× reference area) [1]. This establishes a quantifiable 3.3-fold stricter control threshold for Impurity G relative to impurities C and D, and a 2-fold stricter threshold relative to Impurity A.
| Evidence Dimension | Pharmacopeial maximum acceptance limit (% w/w relative to API) |
|---|---|
| Target Compound Data | Impurity G: ≤ 0.15% (BP 2025 Diastereoisomers test) |
| Comparator Or Baseline | Impurity C (quinaprilat): ≤ 0.5%; Impurity D (diketopiperazine): ≤ 0.5%; Impurity A: ≤ 0.3% (BP 2025 Related substances test) |
| Quantified Difference | Impurity G limit is 3.3× lower (stricter) than Impurity C/D; 2× lower than Impurity A |
| Conditions | British Pharmacopoeia 2025 (Ph. Eur. 11.6) monograph for Quinapril Hydrochloride; HPLC with UV detection at 220 nm (Diastereoisomers) or 214 nm (Related substances) |
Why This Matters
A lower specification limit demands higher sensitivity and precision in quantification, directly justifying procurement of a high-purity, well-characterized reference standard of Impurity G to avoid false compliance or non-compliance in batch release testing.
- [1] British Pharmacopoeia 2025 (Ph. Eur. 11.6 update), Quinapril Hydrochloride monograph. Diastereoisomers test limits: impurities G, H, I each not more than 0.15 per cent. Related substances test limits: impurities C, D each not more than 0.5 per cent; impurity A not more than 0.3 per cent. View Source
